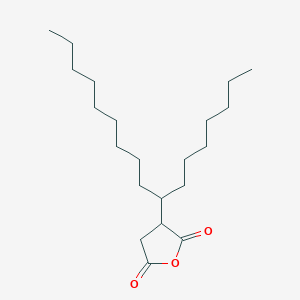
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a hydroxybenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-bromobenzylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, or primary amines for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include N-substituted benzyl derivatives.
Oxidation: Products include benzamide derivatives with ketone functionalities.
Reduction: Products include fully reduced benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as tubulin, a protein that plays a crucial role in cell division. The compound binds to tubulin, disrupting its polymerization and leading to the inhibition of microtubule formation. This disruption interferes with the mitotic process, ultimately resulting in the inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Shares the benzyl bromide moiety but lacks the chloro and hydroxybenzamide groups.
N-(3-Bromobenzyl) Noscapine: A derivative with similar bromobenzyl substitution but different core structure, known for its anticancer properties.
N-Benzyl-5-methoxytryptamines: Compounds with benzyl substitution, used in serotonin receptor studies.
Uniqueness
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target tubulin and disrupt microtubule dynamics sets it apart from other similar compounds, making it a valuable candidate for further research in anticancer therapy.
特性
CAS番号 |
648925-23-9 |
|---|---|
分子式 |
C14H11BrClNO2 |
分子量 |
340.60 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-3-1-2-9(6-10)8-17-14(19)12-7-11(16)4-5-13(12)18/h1-7,18H,8H2,(H,17,19) |
InChIキー |
UVCVGVQZBWTWAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)



![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)

![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
